molecular formula C12H25NO3 B12548846 3,4-Piperidinediol, 6-hexyl-5-(hydroxymethyl)-, (3R,4R,5R,6S)- CAS No. 852213-76-4

3,4-Piperidinediol, 6-hexyl-5-(hydroxymethyl)-, (3R,4R,5R,6S)-

Cat. No.: B12548846
CAS No.: 852213-76-4
M. Wt: 231.33 g/mol
InChI Key: WWWVFLGYRMNEFO-NNYUYHANSA-N
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Description

3,4-Piperidinediol, 6-hexyl-5-(hydroxymethyl)-, (3R,4R,5R,6S)- is a chemical compound with a complex structure that includes a piperidine ring substituted with hydroxyl and hexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Piperidinediol, 6-hexyl-5-(hydroxymethyl)-, (3R,4R,5R,6S)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Substitution Reactions:

    Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Piperidinediol, 6-hexyl-5-(hydroxymethyl)-, (3R,4R,5R,6S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various alkyl or aryl derivatives.

Scientific Research Applications

3,4-Piperidinediol, 6-hexyl-5-(hydroxymethyl)-, (3R,4R,5R,6S)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3,4-Piperidinediol, 6-hexyl-5-(hydroxymethyl)-, (3R,4R,5R,6S)- involves its interaction with specific molecular targets. The hydroxyl and hexyl groups allow it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its unique structure.

Comparison with Similar Compounds

Similar Compounds

    3,4-Piperidinediol, 6-methyl-5-(hydroxymethyl)-: Similar structure but with a methyl group instead of a hexyl group.

    3,4-Piperidinediol, 6-ethyl-5-(hydroxymethyl)-: Similar structure but with an ethyl group instead of a hexyl group.

Uniqueness

The uniqueness of 3,4-Piperidinediol, 6-hexyl-5-(hydroxymethyl)-, (3R,4R,5R,6S)- lies in its hexyl group, which imparts distinct physicochemical properties and biological activity compared to its methyl and ethyl analogs

Properties

CAS No.

852213-76-4

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

(3R,4R,5R,6S)-6-hexyl-5-(hydroxymethyl)piperidine-3,4-diol

InChI

InChI=1S/C12H25NO3/c1-2-3-4-5-6-10-9(8-14)12(16)11(15)7-13-10/h9-16H,2-8H2,1H3/t9-,10-,11+,12+/m0/s1

InChI Key

WWWVFLGYRMNEFO-NNYUYHANSA-N

Isomeric SMILES

CCCCCC[C@H]1[C@@H]([C@H]([C@@H](CN1)O)O)CO

Canonical SMILES

CCCCCCC1C(C(C(CN1)O)O)CO

Origin of Product

United States

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